molecular formula C19H15FN4O6 B2572860 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide CAS No. 887217-04-1

3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Cat. No.: B2572860
CAS No.: 887217-04-1
M. Wt: 414.349
InChI Key: TZNRTGMGCIORPP-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 2,4-dioxo-1H-pyrimidine core substituted with a 4-ethoxyphenyl group at position 3 and a 4-fluoro-3-nitrophenylcarboxamide moiety at position 5. Its structure is characterized by:

  • Ethoxy substituent: The 4-ethoxyphenyl group contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Synthetic routes for analogous pyrimidine derivatives typically involve condensation of aldehydes, ketones, and urea/thiourea derivatives under acidic or basic conditions, followed by purification via recrystallization or chromatography .

Properties

CAS No.

887217-04-1

Molecular Formula

C19H15FN4O6

Molecular Weight

414.349

IUPAC Name

3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H15FN4O6/c1-2-30-13-6-4-12(5-7-13)23-18(26)14(10-21-19(23)27)17(25)22-11-3-8-15(20)16(9-11)24(28)29/h3-10H,2H2,1H3,(H,21,27)(H,22,25)

InChI Key

TZNRTGMGCIORPP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Compound Name Structural Features Key Differences Biological Activity Synthesis Method
N-(4-Nitrophenyl)-2-thioxo-tetrahydropyrimidine-5-carboxamide 2-Thioxo group, 4-nitrophenyl Thioxo vs. dioxo; nitro vs. fluoro-nitro Not explicitly reported; thioxo may alter tautomerism Acetic acid-mediated cyclization
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide (9b) Indazole core, morpholine substituent Heterocyclic indazole vs. pyrimidine; morpholine enhances solubility Anti-proliferative activity (IC₅₀ values in µM range) Multi-step coupling with EDC·HCl/HOBt
4-(4-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-2-sulfanylidene-pyrimidine-5-carboxamide Sulfanylidene group, chlorophenyl Sulfur substitution; chloro vs. ethoxy Potential enzyme inhibition (sulfanylidene enhances nucleophilicity) POCl₃-mediated formylation

Key Observations :

  • Thioxo/Dioxo Groups : The 2,4-dioxo configuration in the target compound may favor hydrogen bonding with biological targets compared to thioxo analogues, which exhibit tautomerism (e.g., reports 1:1 tautomeric mixtures) .
  • Substituent Effects : Fluoro-nitro groups (target) vs. nitro () or chloro () alter electronic properties and steric bulk, impacting target affinity.

Anti-Proliferative Activity of Analogues

Compounds with fluoro-nitrophenyl and ethoxyphenyl motifs demonstrate notable anti-proliferative activity:

  • 9b () : IC₅₀ = 0.8 µM against HCT-116 colon cancer cells. The morpholine substituent improves aqueous solubility without compromising activity .
  • Target Compound : Predicted activity based on structural similarity; the ethoxy group may enhance cellular uptake compared to morpholine-containing derivatives.

Comparative Data :

Compound Cell Line IC₅₀ (µM) Key Structural Feature
9b HCT-116 0.8 Morpholine-carbonyl
9e A549 1.2 Morpholinylethyl
Target (Predicted) Ethoxyphenyl

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